

Application Notes and Protocols for Norverapamil-d7 Detection by Mass Spectrometry

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Compound of Interest

Compound Name: Norverapamil-d7

Cat. No.: B12425295

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Introduction

Norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and norverapamil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as **Norverapamil-d7**, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based bioanalytical methods. These internal standards compensate for variations in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the detection and quantification of **Norverapamil-d7**, typically used as an internal standard for the analysis of norverapamil, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of norverapamil using **Norverapamil-d7** as an internal standard in a biological matrix like human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting norverapamil and its internal standard from plasma samples.^{[1][2]}

- Reagents and Materials:
 - Human plasma
 - Norverapamil and **Norverapamil-d7** stock solutions (e.g., in methanol)
 - Internal standard spiking solution (**Norverapamil-d7** in a suitable solvent)
 - Ammonium hydroxide solution (or other basifying agent)
 - Extraction solvent (e.g., a mixture of n-hexane and isopropanol)
 - Reconstitution solvent (compatible with the mobile phase)
 - Vortex mixer
 - Centrifuge
- Protocol:
 - Pipette a known volume of plasma sample (e.g., 100 μ L) into a clean microcentrifuge tube.
 - Add a small volume (e.g., 10 μ L) of the **Norverapamil-d7** internal standard spiking solution to each plasma sample, except for the blank matrix samples.
 - Vortex the samples for approximately 30 seconds to ensure thorough mixing.
 - To basify the plasma, add a small volume of ammonium hydroxide solution and vortex briefly.
 - Add the extraction solvent (e.g., 1 mL of n-hexane:isopropanol), cap the tubes, and vortex vigorously for 5-10 minutes.
 - Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
 - Carefully transfer the upper organic layer to a new clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.
- Vortex the reconstituted samples to ensure the analytes are fully dissolved.
- Transfer the samples to autosampler vials for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of norverapamil and its internal standard.

Parameter	Recommended Conditions
LC System	A high-performance or ultra-high-performance liquid chromatography system
Column	A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
Mobile Phase A	0.1% Formic acid in water with a buffer such as ammonium acetate
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic acid
Gradient	A gradient elution is typically employed to ensure good separation and peak shape. The gradient can be optimized based on the specific column and analytes.
Flow Rate	Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Column Temperature	Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Injection Volume	5-10 µL

3. Mass Spectrometry (MS) Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Norverapamil and **Norverapamil-d7**. The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Parameter	Recommended Settings
Ionization Mode	Electrospray Ionization (ESI), Positive Ion
Ion Spray Voltage	4500-5500 V
Source Temperature	400-550 °C
Curtain Gas	Nitrogen, typically set according to manufacturer's recommendations
Collision Gas	Argon, pressure optimized for fragmentation
Declustering Potential (DP)	Optimized for each compound, typically in the range of 60-100 V
Entrance Potential (EP)	~10 V
Collision Cell Exit Potential (CXP)	Optimized for each compound, typically in the range of 10-15 V

Quantitative Data

The following tables provide the specific MRM transitions and optimized parameters for Norverapamil and its deuterated internal standard, **Norverapamil-d7**.

Table 1: MRM Transitions and Optimized MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (CE) (eV)
Norverapamil	441.3	165.2	150-200	30-40
441.3	303.3	150-200	20-30	
Norverapamil-d7	448.3	165.2	150-200	30-40
448.3	310.3	150-200	20-30	

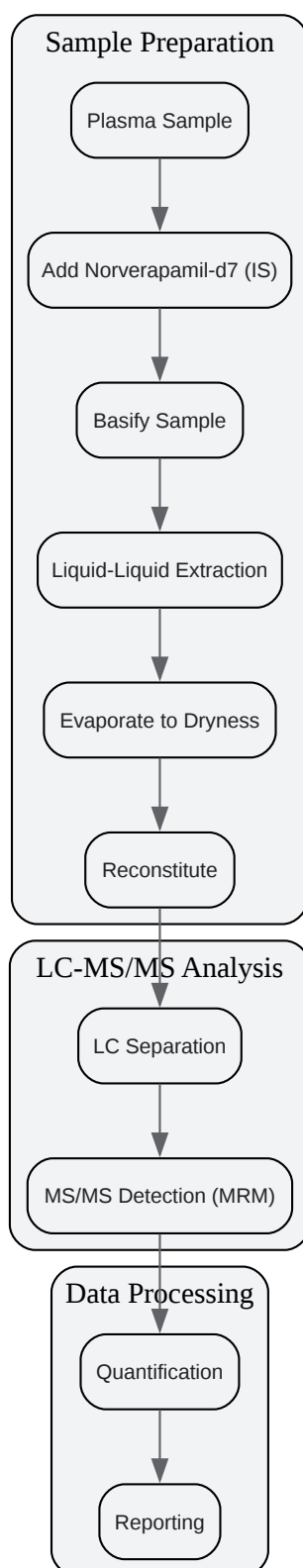
Note: The optimal collision energy can vary between different mass spectrometer models and should be empirically determined.

Table 2: Example of LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
2.5	10	90
3.5	10	90
3.6	95	5
5.0	95	5

Visualizations

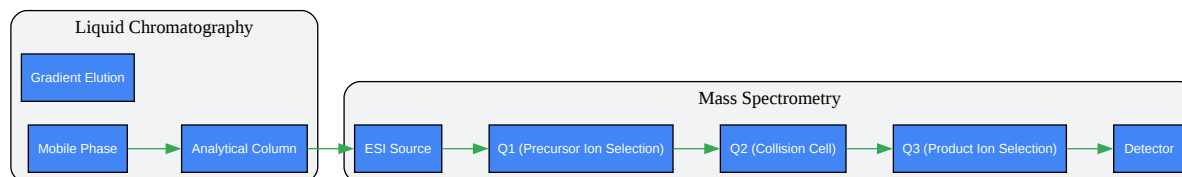
Experimental Workflow Diagram



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Caption: A flowchart of the bioanalytical workflow.

Logical Relationship of Analytical Components



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